REACTION_CXSMILES
|
CCCCCC.C([Li])CCC.C([O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1Br)C1C=CC=CC=1.[F:27][C:28]1[CH:35]=[CH:34][C:31]([CH:32]=O)=[CH:30][CH:29]=1.[Cl-].[NH4+].Cl>C1COCC1.CO.[OH-].[Pd+2].[OH-]>[F:27][C:28]1[CH:35]=[CH:34][C:31]([CH2:32][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[OH:19])=[CH:30][CH:29]=1 |f:0.1,4.5,9.10.11|
|
Name
|
n-butyllithium hexane
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC=C1)Br
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
801 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
400 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
186 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous magnesium sulfate)
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product (2.35 g) of the title compound
|
Type
|
STIRRING
|
Details
|
The mixture was stirred under a hydrogen atmosphere for three hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:5)]
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CC2=C(C=CC=C2)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 996 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |